3-(Nitromethyl)oxetan-3-ol

Description

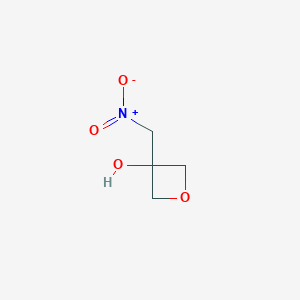

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(nitromethyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4/c6-4(1-5(7)8)2-9-3-4/h6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEPCBTMGAAIBML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419518-51-6 | |

| Record name | 3-(nitromethyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitromethyl Oxetan 3 Ol and Its Precursors

Synthesis of the Oxetane (B1205548) Core

The formation of the four-membered oxetane ring is a significant synthetic challenge due to its inherent ring strain. Various strategies have been developed to access the pivotal precursors, oxetan-3-ol (B104164) and oxetan-3-one.

Routes from Epoxy Chloropropane to Oxetan-3-ol

A concise and efficient synthesis of oxetan-3-ol has been developed starting from the readily available epoxy chloropropane. This multi-step process involves an initial ring-opening of the epoxide, followed by protection, intramolecular cyclization, and final deprotection.

One reported method involves the reaction of epoxy chloropropane with acetic acid in the presence of anhydrous iron (III) chloride to yield 1-acetoxy-3-chloropropan-2-ol. The secondary alcohol is then protected, for instance, as an acetal using ethyl vinyl ether. The subsequent intramolecular cyclization is achieved under basic conditions, typically using a strong base like sodium hydroxide, which facilitates the formation of the oxetane ring via an intramolecular Williamson ether synthesis. The final step is the removal of the protecting group under acidic conditions to afford the desired oxetan-3-ol.

A summary of a synthetic route is presented below:

| Step | Reactants | Reagents | Product |

|---|---|---|---|

| 1 | Epoxy chloropropane, Acetic acid | Anhydrous Iron (III) chloride | 1-Acetoxy-3-chloropropan-2-ol |

| 2 | 1-Acetoxy-3-chloropropan-2-ol | Ethyl vinyl ether, p-TsOH | Protected intermediate |

| 3 | Protected intermediate | NaOH, H₂O | Protected oxetan-3-ol |

Preparation of Oxetan-3-one as a Key Intermediate

Oxetan-3-one is a versatile intermediate that serves as a direct precursor for the introduction of the nitromethyl group. One of the most common methods for its preparation is the oxidation of oxetan-3-ol. Various oxidizing agents can be employed for this transformation, such as a combination of phosphorus pentoxide, dimethyl sulfoxide (DMSO), and triethylamine.

Carreira and coworkers developed a scalable, four-step synthesis of oxetan-3-one starting from dihydroxyacetone dimer. This route involves the formation of a dimethylketal, monotosylation, and a subsequent base-induced intramolecular cyclization to form the oxetane ring. The final step is the acidic cleavage of the ketal to yield oxetan-3-one. More recently, a gold-catalyzed one-step synthesis from propargyl alcohol has been reported, offering a more direct and efficient route.

| Starting Material | Key Steps | Product |

| Oxetan-3-ol | Oxidation | Oxetan-3-one |

| Dihydroxyacetone dimer | Ketal formation, Monotosylation, Intramolecular cyclization, Ketal cleavage | Oxetan-3-one |

| Propargyl alcohol | Gold-catalyzed oxidative cyclization | Oxetan-3-one |

Intramolecular Cyclization Strategies for Oxetane Formation

The most prevalent method for constructing the oxetane ring is through intramolecular C-O bond formation, typically via a Williamson ether synthesis. This approach involves the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group at the 3-position and a

Introduction of the Nitromethyl Group

Oxidation of Aminomethyl or Oximino Precursors to Nitromethyl Groups

The conversion of primary amino groups or oximes into nitro functionalities represents a direct and valuable synthetic route for the formation of nitro compounds. While specific literature detailing the oxidation of 3-(aminomethyl)oxetan-3-ol or its corresponding oxime directly to 3-(nitromethyl)oxetan-3-ol is not prevalent, the transformation is well-established in broader organic synthesis and has been demonstrated on the oxetane scaffold itself.

Gentle oxidizing agents are typically required to convert primary amines to nitro compounds, a reaction that proceeds through intermediate hydroxylamine and nitroso species. A notable example on the oxetane core involves the oxidation of 3-aminooxetane with meta-chloroperbenzoic acid (m-CPBA) to yield 3-nitrooxetane (B1601783). This demonstrates the feasibility of oxidizing an amino group on the oxetane ring without disrupting the strained ether.

Similarly, the oxidation of oximes to their corresponding nitroalkanes is a known synthetic method. researchgate.netwikipedia.org Various reagents have been employed for this purpose, including molybdenum (VI) oxodiperoxo complexes and sodium perborate in glacial acetic acid. researchgate.netwikipedia.org These methods provide a potential pathway to nitromethyl-substituted oxetanes from the corresponding oxime precursors, which can be synthesized from aldehydes or ketones.

Table 1: Example of Oxidation on the Oxetane Ring

| Precursor | Reagent | Product | Reference |

|---|

Functional Group Interconversions and Derivatization

Functional group interconversions provide essential routes to novel substituted oxetanes, often utilizing versatile and reactive building blocks. The precursor 3-(nitromethylene)oxetane (B1440973) is a key intermediate for accessing a range of 3-substituted nitromethyl oxetane derivatives.

Conversion of 3-(Nitromethylene)oxetane to this compound

The direct conversion of 3-(nitromethylene)oxetane into this compound involves the formal addition of water across the exocyclic double bond (a hydration reaction). This transformation converts the nitroalkene moiety into a nitromethyl group and a tertiary alcohol at the C3 position of the oxetane ring.

Research on the derivatization of 3-(nitromethylene)oxetane has noted the formation of this compound as a byproduct. Specifically, during the work-up phase of reactions involving 3-(nitromethylene)oxetane, the addition of water to the unreacted nitroalkene has been observed, leading to impurities of the target alcohol. rsc.org This observation confirms that the hydration of the C=C bond in 3-(nitromethylene)oxetane is a viable reaction pathway that could potentially be optimized for the deliberate synthesis of this compound.

Formation of Other Nitromethyl Oxetane Derivatives

3-(Nitromethylene)oxetane, first prepared via the condensation of oxetan-3-one and nitromethane (B149229), serves as an excellent Michael acceptor. rsc.orguni-muenchen.de This reactivity allows for conjugate addition reactions with a wide variety of nucleophiles, leading to a diverse range of 3,3-disubstituted oxetanes containing a nitromethyl group. This approach has been utilized in both drug discovery and the synthesis of energetic materials. rsc.orguni-muenchen.de

A prominent application is the aza-Michael addition of nitrogen-rich heterocycles, such as tetrazoles, to 3-(nitromethylene)oxetane. These reactions yield novel energetic compounds where the tetrazole moiety is linked to the C3 position of the oxetane ring. rsc.org The reactions are typically efficient and demonstrate the high reactivity of 3-(nitromethylene)oxetane as an acceptor. rsc.orguni-muenchen.de

Table 2: Synthesis of Nitromethyl Oxetane Derivatives via Aza-Michael Addition

| Nucleophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1H-Tetrazole | Acetonitrile, 24h | 1-(3-(Nitromethyl)oxetan-3-yl)-1H-tetrazole & 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole | 71% | rsc.org |

| 1H-Tetrazol-5-amine | Acetonitrile, 24h | N-(1-(3-(Nitromethyl)oxetan-3-yl)-1H-tetrazol-5-yl)amine & N-(2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazol-5-yl)amine | 57% | rsc.org |

| 5-Azido-1H-tetrazole | Acetonitrile, 24h | 5-Azido-1-(3-(nitromethyl)oxetan-3-yl)-1H-tetrazole & 5-Azido-2-(3-(nitromethyl)oxetan-3-yl)-2H-tetrazole | 89% | rsc.org |

In addition to Michael additions, 3-(nitromethylene)oxetane can undergo other transformations. For instance, a base-mediated rearrangement has been developed to convert 3-(nitromethylene)oxetanes into isoxazole-4-carboxaldehydes. acs.org This reaction proceeds through a proposed strained oxetene intermediate, showcasing another pathway for the derivatization of this versatile building block. acs.org

Chemical Reactivity and Transformation Mechanisms

Reactions Involving the Oxetane (B1205548) Ring

The inherent ring strain of the oxetane moiety makes it susceptible to ring-opening reactions under various conditions. beilstein-journals.org The substitution pattern of 3-(Nitromethyl)oxetan-3-ol, with substituents at the C3 position, significantly influences the regioselectivity of these transformations.

Ring-Opening Reactions by Nucleophilic Attack

The ring-opening of unsymmetrical oxetanes via nucleophilic attack is a common and synthetically useful transformation. magtech.com.cn The regioselectivity of this reaction is primarily governed by steric and electronic effects. magtech.com.cn For this compound, nucleophilic attack can theoretically occur at either the less substituted C2 or C4 positions.

In general, strong, hard nucleophiles preferentially attack the less sterically hindered carbon atom of an unsymmetrical oxetane ring in an SN2-type mechanism. magtech.com.cnresearchgate.net This pathway leads to the formation of a primary alcohol derivative. Conversely, the course of the reaction can be altered by the presence of Lewis or Brønsted acids, which activate the oxetane oxygen and modify the regiochemical outcome. researchgate.net

Table 1: Regioselectivity in Nucleophilic Ring-Opening of Unsubstituted Oxetanes

| Nucleophile Category | Predominant Site of Attack | Controlling Factor | Resulting Product Type |

| Strong Nucleophiles (e.g., Grignard reagents, organolithiums) | Less substituted carbon (C2/C4) | Steric Hindrance magtech.com.cn | Primary Alcohol |

| Weak Nucleophiles (in presence of acid) | More substituted carbon (C3) | Electronic Effects (Carbocation Stability) magtech.com.cn | Tertiary Alcohol/Diol |

This table illustrates general principles of oxetane reactivity that are applicable to derivatives like this compound.

Acid-Catalyzed Ring Opening and its Implications

Under acidic conditions, the oxetane oxygen of this compound is protonated, which activates the ring toward nucleophilic attack. researchgate.net This activation facilitates ring-opening even by weak nucleophiles. The reaction can proceed through a mechanism with significant SN1 character.

For 3-hydroxyoxetanes, Brønsted acids can catalyze a tandem reaction involving activation of the hydroxyl group to form an oxetane carbocation, followed by intramolecular ring opening. nih.gov In the case of this compound, the tertiary alcohol at the C3 position can be protonated, leading to elimination of a water molecule. This would generate a tertiary carbocation at C3, which is stabilized by the surrounding alkyl groups. A subsequent attack by a nucleophile would predominantly occur at this C3 position. This process can lead to the formation of 1,3-diol derivatives.

The acid-catalyzed opening of the oxetane ring itself, when attacked by a nucleophile at C2 or C4, is also a critical reaction. This pathway is particularly relevant in polymerization processes. researchgate.net

Stereochemical Aspects of Oxetane Ring Transformations

The stereochemical outcome of ring-opening reactions is highly dependent on the reaction mechanism. For nucleophilic attacks at the C2 or C4 positions that proceed via an SN2 mechanism, an inversion of configuration at the attacked stereocenter is expected. magtech.com.cn Therefore, if a chiral derivative of this compound were used, the resulting product from a direct nucleophilic attack on the ring would have the opposite stereochemistry at the site of attack.

In contrast, reactions that proceed through a planar carbocation intermediate, such as the SN1-type mechanism favored under certain acidic conditions at the C3 position, would likely result in a racemic or diastereomeric mixture of products. nih.gov The stereoselectivity in such cases can sometimes be controlled by employing chiral catalysts or auxiliaries.

Polymerization of Oxetane Derivatives

Oxetane derivatives are known to undergo cationic ring-opening polymerization (CROP) to produce polyethers. researchgate.net This process is typically initiated by strong acids, Lewis acids, or photoinitiators. researchgate.netuni-muenchen.de For this compound, the polymerization would proceed via protonation or coordination of a Lewis acid to the oxetane oxygen, followed by nucleophilic attack of a monomer's oxygen atom on a carbon of the activated ring.

The resulting polymer would feature a polyether backbone with pendant 3-hydroxy-3-(nitromethyl) groups at regular intervals. The presence of the hydroxyl group can influence the polymerization process, potentially participating in chain transfer reactions, which can affect the final molecular weight and structure of the polymer. researchgate.net Such polymers, particularly those containing energetic functionalities like the nitro group, are of interest in the field of energetic materials. uni-muenchen.de

Reactivity of the Nitromethyl Group

While the oxetane ring is a primary site of reactivity, the nitromethyl group also imparts specific chemical properties to the molecule. This is most evident upon dehydration of the tertiary alcohol.

Conjugate Addition Reactions (Michael Acceptor Properties)

The this compound molecule itself is not a Michael acceptor. However, it can serve as a precursor to one. Dehydration of the tertiary alcohol leads to the formation of 3-(nitromethylene)oxetane (B1440973). This product contains an electron-deficient double bond due to the strong electron-withdrawing nature of the nitro group, making it a potent Michael acceptor. beilstein-journals.org

This α,β-unsaturated nitroalkene can readily undergo conjugate addition reactions with a wide range of nucleophiles. beilstein-journals.org For instance, research has shown that 3-(nitromethylene)oxetane reacts with nitrogen nucleophiles like 1H-tetrazole in a conjugate addition fashion. uni-muenchen.de This reaction highlights the ability of the nitromethyl group, after transformation, to direct the reactivity of the molecule, providing a pathway to further functionalize the C3-substituent.

Table 2: Michael Addition to 3-(Nitromethylene)oxetane

| Reactant 1 | Reactant 2 (Nucleophile) | Product | Reaction Type |

| 3-(Nitromethylene)oxetane | 1H-Tetrazole | 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole and 1-(3-(Nitromethyl)oxetan-3-yl)-1H-tetrazole uni-muenchen.de | Conjugate (Michael) Addition |

This table provides an example of the reactivity of the Michael acceptor derived from this compound.

Mechanistic Insights into Combined Reactivity

The reactivity of this compound is not merely the sum of its individual functional groups; significant intramolecular interactions influence its chemical behavior.

The oxetane ring, a four-membered cyclic ether, possesses considerable ring strain (approximately 107 kJ/mol). utexas.edu The electronegative oxygen atom in the ring exerts an electron-withdrawing inductive effect, which can influence the acidity of the adjacent nitromethyl protons. This effect may stabilize the nitronate anion formed during base-catalyzed reactions like the Henry reaction, potentially affecting the reaction rate and equilibrium position.

Conversely, the bulky and electron-withdrawing nitro group, along with the hydroxyl group at the C3 position, can impact the reactivity of the oxetane ring itself. While oxetanes are generally stable under basic conditions, reactions that generate significant charge or radical character at the C3 position could potentially promote ring-opening, although this typically requires harsh acidic or specific catalytic conditions. beilstein-journals.orgresearchgate.net Furthermore, the substitution at the 3-position increases the puckering of the oxetane ring, which can create specific steric environments that influence the approach of reagents to the nitromethyl group. utexas.edu

Henry (Nitro-Aldol) Reaction Mechanism:

Deprotonation: A base (B:) removes a proton from the α-carbon of the nitromethyl group, forming a resonance-stabilized nitronate ion.

Nucleophilic Attack: The carbon-centered nucleophilic nitronate attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a new carbon-carbon bond and a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the conjugate acid (HB⁺) formed in the first step, yielding the final β-nitro alcohol product and regenerating the base catalyst.

Nitro Group Reduction (Catalytic Hydrogenation) Mechanism:

Adsorption: Both the nitro compound and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst (e.g., Pd).

Stepwise Reduction: On the catalyst surface, the nitro group is reduced in a stepwise fashion. This involves a series of intermediates, such as nitroso and hydroxylamine species.

Amine Formation: Further hydrogenation of the hydroxylamine intermediate leads to the formation of the primary amine.

Desorption: The final product, 3-(aminomethyl)oxetan-3-ol, desorbs from the catalyst surface.

Nef Reaction Mechanism:

Nitronate Formation: A strong base deprotonates the α-carbon of the nitromethyl group to form the nitronate salt.

Protonation at Oxygen: In the presence of strong acid, the nitronate is protonated on one of its oxygen atoms, forming a nitronic acid.

Nucleophilic Attack by Water: A water molecule attacks the carbon of the C=N bond.

Rearrangement and Elimination: A series of proton transfers and rearrangements leads to the elimination of a molecule related to hyponitrous acid (which decomposes to N₂O and water), leaving behind the protonated carbonyl group.

Deprotonation: Deprotonation of the oxonium ion yields the final aldehyde product, 3-formyloxetan-3-ol.

Spectroscopic and Structural Characterization of 3 Nitromethyl Oxetan 3 Ol and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual nuclei. For 3-(nitromethyl)oxetan-3-ol, analysis of ¹H, ¹³C, and ¹⁴N NMR spectra, complemented by advanced two-dimensional techniques, provides a comprehensive structural picture.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the oxetane (B1205548) ring and the nitromethyl substituent.

Oxetane Protons: The four protons on the oxetane ring (at C2 and C4) are diastereotopic due to the presence of the chiral center at C3. Consequently, they are expected to appear as two sets of AB quartets. The protons on the carbons adjacent to the ring oxygen (C2 and C4) are deshielded and typically resonate in the range of δ 4.0–5.0 ppm connectjournals.comresearchgate.net. For unsubstituted oxetane, these protons appear at approximately 4.65 ppm researchgate.net. In 3-substituted oxetanes such as (3-(bromomethyl)oxetan-3-yl)methanol, the oxetane ring protons give a signal at 4.45 ppm connectjournals.com. The geminal coupling constants (²JHH) for these protons are typically in the range of 6–8 Hz.

Nitromethyl Protons: The two protons of the nitromethyl group (-CH₂NO₂) are chemically equivalent and are expected to appear as a singlet. The strong electron-withdrawing nature of the nitro group causes significant deshielding of these protons. For comparison, the protons in nitromethane (B149229) resonate at approximately δ 4.34 ppm chemicalbook.com. Therefore, the signal for the nitromethyl protons in this compound is anticipated to be in a similar range, likely between δ 4.2 and 4.5 ppm.

Hydroxyl Proton: The hydroxyl (-OH) proton will typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Oxetane CH₂ (C2, C4) | 4.0 – 5.0 | AB quartets |

| Nitromethyl CH₂ | 4.2 – 4.5 | Singlet |

| Hydroxyl OH | Variable | Broad Singlet |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display three distinct carbon signals.

Oxetane Carbons (C2 and C4): The two equivalent methylene (B1212753) carbons of the oxetane ring, being attached to the electronegative oxygen atom, are expected to resonate in the downfield region typical for ethers, generally between δ 60–80 ppm oregonstate.edu.

Quaternary Carbon (C3): This carbon is attached to two oxygen atoms (one from the ring and one from the hydroxyl group) and the nitromethyl group. This substitution pattern would lead to a significant downfield shift, likely placing its signal in the δ 70–90 ppm range. The low intensity of quaternary carbon signals is a typical feature in ¹³C NMR spectra youtube.com.

Nitromethyl Carbon: The carbon of the nitromethyl group is directly attached to the electron-withdrawing nitro group. This causes a substantial deshielding effect, and its chemical shift is expected to be in the range of δ 60–80 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2, C4 (Oxetane CH₂) | 60 – 80 |

| C3 (Quaternary) | 70 – 90 |

| CH₂NO₂ (Nitromethyl) | 60 – 80 |

Nitrogen NMR spectroscopy can provide direct information about the electronic environment of the nitro group. Nitrogen has two NMR-active isotopes, ¹⁴N and ¹⁵N. The ¹⁴N isotope is far more abundant (99.6%) but is a quadrupolar nucleus (spin I=1), which often results in very broad signals due to rapid quadrupolar relaxation huji.ac.il. The line width is highly dependent on the symmetry of the electronic environment around the nitrogen atom youtube.com.

For the nitro group in this compound, the ¹⁴N signal is expected to be broad. The chemical shift range for nitrogen is extensive, spanning over 900 ppm youtube.com. Nitro compounds typically resonate in a specific region of this range. Using nitromethane as a common reference standard (δ = 0 ppm), the chemical shifts of other nitroalkanes are found in a relatively narrow window around this value huji.ac.ilresearchgate.net. Therefore, the ¹⁴N chemical shift for this compound is expected to be near 0 ppm relative to nitromethane.

The oxetane ring is not planar and exists in a puckered conformation. Advanced 2D NMR techniques are invaluable for determining the preferred conformation of the ring and the spatial orientation of the substituents.

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å) mdpi.com. For this compound, NOE correlations could be observed between the protons of the nitromethyl group and specific protons on the oxetane ring. The presence or absence of such correlations would help to establish whether the nitromethyl group preferentially occupies an axial or equatorial position in the puckered ring structure. ROESY (Rotating-frame Overhauser Effect Spectroscopy) is often preferred for molecules of this size as it avoids the issue of zero cross-relaxation rates that can occur in NOESY.

Total Correlation Spectroscopy (TOCSY): This technique establishes correlations between all protons within a spin system. It would be useful for confirming the assignments of the oxetane ring protons by showing correlations between the geminal and vicinal protons of the ring system.

These advanced techniques, often in conjunction with computational modeling, allow for a detailed three-dimensional structural elucidation of this compound in solution.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic absorption bands of its functional groups, including the oxetane ring, the hydroxyl group, and the nitro group.

The oxetane ring itself has several characteristic vibrational modes. High-resolution FTIR studies of unsubstituted oxetane have identified these key vibrations researchgate.netumanitoba.ca:

Ring Puckering Mode: A low-frequency vibration found around 53 cm⁻¹ researchgate.netumanitoba.ca.

C-O Asymmetric Stretch: A strong band typically observed around 1008 cm⁻¹ umanitoba.ca.

C-C Symmetric Stretch: A band appearing near 1033 cm⁻¹ umanitoba.ca.

Ring Deformation Modes: These occur in the fingerprint region, contributing to the complexity of the spectrum.

In addition to the ring vibrations, the spectrum of this compound would exhibit:

O-H Stretching: A strong, broad absorption band in the region of 3200–3600 cm⁻¹ due to the hydroxyl group.

N-O Stretching: The nitro group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically around 1550 cm⁻¹ and a symmetric stretch near 1380 cm⁻¹.

C-H Stretching: Absorptions for the C-H bonds of the methylene groups will be observed in the 2850–3000 cm⁻¹ region.

Table 3: Principal IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 – 3600 | Strong, Broad |

| Methylene (-CH₂) | C-H Stretch | 2850 – 3000 | Medium |

| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1550 | Very Strong |

| Nitro (-NO₂) | Symmetric N-O Stretch | ~1380 | Very Strong |

| Oxetane Ring | C-O Asymmetric Stretch | ~1008 | Strong |

| Oxetane Ring | C-C Symmetric Stretch | ~1033 | Medium |

Identification of Nitro Group Stretching Frequencies

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. The nitro group (–NO₂) of this compound and related nitroalkanes exhibits two distinct, strong absorption bands corresponding to its stretching vibrations. orgchemboulder.comorgchemboulder.comspectroscopyonline.com

The asymmetric stretch involves the two oxygen atoms moving in opposite directions relative to the nitrogen atom, while the symmetric stretch involves the two oxygen atoms moving in unison. These vibrations occur at characteristic frequencies and are a reliable indicator of the nitro group's presence in a sample. spectroscopyonline.com For nitroalkanes, the asymmetric N–O stretching vibration typically appears in the range of 1550 cm⁻¹, while the symmetric stretch is observed near 1365 cm⁻¹. orgchemboulder.comorgchemboulder.com The high polarity of the N-O bonds results in these peaks being particularly intense. spectroscopyonline.com

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric N–O Stretch | 1550–1500 | Strong |

| Symmetric N–O Stretch | 1390–1330 | Strong |

Hydroxyl Group Vibrations

The hydroxyl (–OH) group of this compound is also readily identified using IR spectroscopy. The O–H stretching vibration is highly sensitive to its environment, particularly to hydrogen bonding. spectroscopyonline.comaip.org In a condensed phase (such as a pure liquid or a solid), the hydroxyl group forms intermolecular hydrogen bonds with neighboring molecules. This interaction weakens the O–H bond, causing its stretching frequency to decrease and the corresponding absorption band to become significantly broad. libretexts.orgadichemistry.com

For most alcohols in a neat or concentrated state, this broad O–H stretching band is one of the most prominent features in the spectrum, typically appearing in the 3200–3500 cm⁻¹ region. orgchemboulder.com In contrast, a very dilute solution in a non-polar solvent would minimize hydrogen bonding, resulting in a sharper, less intense "free" hydroxyl peak at a higher wavenumber, generally around 3600-3700 cm⁻¹. libretexts.orgadichemistry.com The broad nature of the hydrogen-bonded O-H stretch is a key diagnostic feature for alcohols. spectroscopyonline.com

| Vibrational Mode | Condition | Typical Wavenumber Range (cm⁻¹) | Appearance |

|---|---|---|---|

| O–H Stretch | Hydrogen-Bonded (Neat/Concentrated) | 3500–3200 | Strong, Broad |

| O–H Stretch | Free (Dilute Solution) | 3700–3600 | Weak, Sharp |

| C–O Stretch | N/A | 1260–1050 | Strong |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy, typically to several decimal places. bioanalysis-zone.comresearchgate.net For this compound, with the molecular formula C₄H₇NO₄, the theoretical monoisotopic mass can be calculated with high precision.

An experimental HRMS measurement yielding a mass value that matches the theoretical calculation to within a few parts per million (ppm) provides strong evidence for the compound's elemental formula, distinguishing it from other compounds that may have the same nominal mass. youtube.comwaters.com

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₄H₇NO₄ | 133.03751 |

Fragmentation Patterns and Structural Confirmation

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The resulting pattern of fragment ions serves as a molecular fingerprint that helps to confirm the structure of the compound. chemguide.co.uklibretexts.org The fragmentation of this compound is expected to proceed through pathways characteristic of both nitroalkanes and cyclic ethers. nih.govnih.gov

Likely fragmentation pathways would include:

Loss of the nitro group: Cleavage of the C–N bond could result in the loss of a nitrogen dioxide radical (·NO₂, 46 Da).

Loss of the nitromethyl group: Fragmentation could occur at the C–C bond adjacent to the oxetane ring, leading to the loss of a nitromethyl radical (·CH₂NO₂, 60 Da).

Loss of water: The presence of the hydroxyl group makes the elimination of a neutral water molecule (H₂O, 18 Da) a probable fragmentation pathway.

Oxetane ring cleavage: The strained four-membered ring can undergo cleavage to produce various smaller fragments.

The analysis of these specific fragment masses helps to piece together the original molecular structure. libretexts.org

| Proposed Fragment Ion | Neutral Loss | Expected m/z of Fragment |

|---|---|---|

| [M - H₂O]⁺· | H₂O (18.01 Da) | 115.027 |

| [M - NO₂]⁺ | ·NO₂ (46.01 Da) | 87.034 |

| [M - CH₂NO₂]⁺ | ·CH₂NO₂ (60.02 Da) | 73.029 |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. creative-biostructure.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to obtain a detailed model of its molecular and crystal structure. researchgate.netnih.gov

This technique provides a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the connectivity and geometry of the oxetane ring, the nitromethyl group, and the hydroxyl group. researchgate.net

Conformation: Elucidation of the puckered conformation of the four-membered oxetane ring, a characteristic feature of such strained heterocycles. acs.orgnih.gov

Stereochemistry: Unambiguous determination of the relative arrangement of substituents in space.

Crystal Packing: Information on how individual molecules are arranged within the crystal lattice, including the identification of intermolecular interactions like hydrogen bonds involving the hydroxyl and nitro groups.

While specific crystallographic data for this compound is not widely published, the expected structural parameters can be inferred from studies on analogous functionalized oxetanes and nitro compounds. acs.orgacs.org

| Structural Parameter | Description | Expected Finding |

|---|---|---|

| Molecular Geometry | 3D arrangement of atoms | Tetrahedral carbon at C3, puckered oxetane ring |

| Bond Lengths (Å) | Internuclear distances | C-O (ring) ≈ 1.45 Å; C-C ≈ 1.52 Å; C-N ≈ 1.49 Å |

| Bond Angles (°) | Angles between adjacent bonds | Internal oxetane angles < 109.5° due to ring strain |

| Intermolecular Forces | Non-covalent interactions | Hydrogen bonding between –OH and –NO₂ groups of adjacent molecules |

Bond Lengths, Bond Angles, and Dihedral Angles within the Oxetane Ring

X-ray analysis of the parent, unsubstituted oxetane reveals the fundamental geometry of the ring. The carbon-oxygen (C-O) bond length is approximately 1.46 Å, and the carbon-carbon (C-C) bond length is about 1.53 Å. acs.org The endocyclic angles deviate significantly from the ideal tetrahedral angle of 109.5°, a consequence of the substantial ring strain, which is estimated to be around 25.5 kcal/mol. beilstein-journals.orgnih.gov For the unsubstituted oxetane, the C-O-C angle is reported as 90.2°, the C-C-O angle as 92.0°, and the C-C-C angle as 84.8°. acs.org

Substitution at the 3-position, as in this compound, is expected to influence these parameters. The introduction of bulky substituents can lead to slight elongations of the adjacent C-C bonds and adjustments in the ring's bond angles to accommodate steric strain. For 3,3-disubstituted oxetanes, these effects are more pronounced, leading to further deviations from the geometry of the parent compound.

Below is a table summarizing the bond lengths and angles for the parent oxetane, which serves as a baseline for understanding substituted analogs.

| Parameter | Bond | Value |

| Bond Length | C-O | 1.46 Å |

| C-C | 1.53 Å | |

| Bond Angle | C-O-C | 90.2° |

| C-C-O | 92.0° | |

| C-C-C | 84.8° |

Data for unsubstituted oxetane, determined by X-ray at 90 K and 140 K respectively. acs.orgbeilstein-journals.org

Dihedral angles within the oxetane ring are crucial for defining its conformation. In a perfectly planar ring, all dihedral angles would be 0°. However, as discussed in the following section, the oxetane ring is typically puckered, resulting in non-zero dihedral angles that define the extent of this puckering.

Puckering Angle and Conformational Analysis of the Oxetane Ring

The four-membered oxetane ring is not planar. It adopts a puckered conformation to alleviate the torsional strain that would be present in a planar structure. This puckering is a key determinant of the molecule's three-dimensional shape and its interactions with other molecules. The degree of puckering is quantified by the puckering angle.

For the parent oxetane, early assumptions of a planar structure were corrected by X-ray analysis, which determined a small but definite puckering angle of 8.7° at 140 K. beilstein-journals.orgnih.gov This is significantly smaller than the puckering angle of approximately 30° found in cyclobutane, a difference attributed to the replacement of a methylene unit with an oxygen atom, which reduces certain non-bonded interactions. beilstein-journals.orgnih.gov

The introduction of substituents onto the oxetane ring, particularly at the 3-position, generally increases the puckering angle. acs.orgutexas.edu This is due to increased eclipsing interactions between the substituents and the ring hydrogens. For example, X-ray crystallographic studies of the biodegradable insecticide EDO, a substituted oxetane, showed a puckering angle of 16°. acs.org

In 3,3-disubstituted oxetanes, such as 3,3-dimethyloxetane, the ring is known to have a non-planar equilibrium configuration with a double minimum potential function for the ring-puckering motion. illinois.edu Studies on 3-methyl-3-oxetanemethanol (B150462) have shown that the puckering angle can be significantly influenced by intramolecular interactions. desy.de For one conformer, the puckering angle was found to be 11.0°, which is typical for a 3,3-disubstituted oxetane. desy.de However, in another conformer where an intramolecular hydrogen bond exists between the hydroxyl group and the ring's ether oxygen, the puckering angle increased to 21.9°. desy.de This demonstrates the conformational flexibility of the oxetane ring and its sensitivity to the local chemical environment. Upon complexation with a single water molecule, this intramolecular hydrogen bond breaks, and the ring strain is relieved as the puckering angle decreases by about 10°. desy.de

| Compound | Puckering Angle (°) | Notes |

| Unsubstituted Oxetane | 8.7 | Determined at 140 K. nih.gov |

| EDO (insecticide) | 16 | Example of a substituted oxetane. acs.org |

| 3-Methyl-3-oxetanemethanol (Conformer 1) | 11.0 | Typical for a 3,3-disubstituted oxetane. desy.de |

| 3-Methyl-3-oxetanemethanol (Conformer 2) | 21.9 | Intramolecular H-bond increases puckering. desy.de |

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Analysis)

The crystal packing of this compound will be governed by a network of intermolecular interactions. The functional groups present—a hydroxyl group (-OH), a nitromethyl group (-CH2NO2), and the oxetane ether oxygen—dictate the nature of these interactions.

The oxetane ring itself is a potent hydrogen-bond acceptor. beilstein-journals.orgnih.gov The strained C-O-C bond angle exposes the oxygen lone pairs, making the oxetane oxygen more effective at forming hydrogen bonds than other cyclic ethers and even most carbonyl functional groups found in ketones, aldehydes, and esters. acs.org The hydroxyl group in this compound is a strong hydrogen-bond donor and can also act as an acceptor. The nitro group's oxygen atoms are also effective hydrogen-bond acceptors.

Consequently, the primary intermolecular interaction expected to dominate the crystal structure is hydrogen bonding. Strong O-H···O hydrogen bonds are likely to form between the hydroxyl group of one molecule and the oxetane oxygen, the hydroxyl oxygen, or a nitro oxygen of neighboring molecules. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.

For a molecule like this compound, a Hirshfeld analysis would be expected to reveal:

Dominant O···H/H···O contacts , appearing as prominent red regions on the dnorm surface, indicative of strong hydrogen bonding involving the hydroxyl, nitro, and oxetane oxygen atoms.

Significant H···H contacts , which typically comprise a large portion of the surface area, representing van der Waals forces.

C···H/H···C and N···H/H···N contacts , representing weaker interactions that also contribute to the stability of the crystal lattice.

The interplay of these various interactions, from strong hydrogen bonds to weaker van der Waals forces, will ultimately define the specific packing motif and the macroscopic properties of the crystalline solid.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its stability and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to model these properties with high accuracy.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

For 3-(Nitromethyl)oxetan-3-ol, the presence of both an electron-withdrawing nitro group (-NO₂) and an electron-donating hydroxyl group (-OH) on the same carbon atom creates a complex electronic environment.

HOMO: The HOMO is expected to be localized predominantly on the oxygen atoms of the hydroxyl group and the oxetane (B1205548) ring, which possess lone pairs of electrons. These regions would be the primary sites for reaction with electrophiles.

LUMO: The LUMO is anticipated to be centered around the strongly electron-withdrawing nitro group. This localization makes the carbon atom of the nitromethyl group and the adjacent quaternary carbon of the oxetane ring susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Predicted Energy (eV) | Predicted Localization | Implication for Reactivity |

|---|---|---|---|

| HOMO | -8.5 | Oxygen atoms of hydroxyl and oxetane ring | Site of protonation and reaction with electrophiles |

| LUMO | -1.2 | Nitromethyl group (C-N-O atoms) | Site of nucleophilic attack and reduction |

| HOMO-LUMO Gap | 7.3 | - | Indicator of kinetic stability and polarizability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions and reaction sites. nih.gov The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying charge potentials. Regions of negative potential (typically red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. tandfonline.comresearchgate.net

In a theoretical MEP analysis of this compound:

Negative Regions: Strong negative potentials are expected around the oxygen atoms of the nitro group, the hydroxyl group, and the ether oxygen of the oxetane ring. These sites represent the most likely points for hydrogen bonding and coordination with Lewis acids. dtic.mil

Positive Regions: A significant region of positive electrostatic potential would likely be found near the hydrogen atom of the hydroxyl group, making it a strong hydrogen bond donor. The carbon atoms of the oxetane ring, influenced by the electronegative oxygen atom, would also exhibit a degree of positive potential. dtic.mil

This analysis reinforces the dual nature of the molecule, capable of engaging in both electrophilic and nucleophilic interactions at distinct sites.

The oxetane ring is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. nih.gov The strain energy of the parent oxetane is approximately 106-107 kJ/mol (about 25.5 kcal/mol), which is comparable to that of an epoxide and renders the ring susceptible to ring-opening reactions. acs.orgutexas.edubeilstein-journals.org

This inherent strain is a primary driver of the oxetane ring's reactivity. The stability of the ring is heavily influenced by its substitution pattern. It is generally observed that 3,3-disubstituted oxetanes are more chemically stable than other substituted variants because the substituents can sterically hinder the approach of a nucleophile to the antibonding (σ*) orbitals of the C-O bonds, thus impeding ring-opening. nih.gov

Conformational Analysis and Dynamics

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis of the oxetane ring in this compound would reveal its preferred spatial arrangement.

Contrary to early assumptions of planarity, high-resolution structural studies and theoretical calculations have shown that the unsubstituted oxetane ring is not perfectly flat. illinois.edu It adopts a slightly "puckered" conformation to relieve some torsional strain. utexas.edu The puckering angle in the parent oxetane is small, determined by X-ray crystallography to be about 8.7° at 140 K. nih.gov This slight deviation from planarity is a key feature of the oxetane skeleton.

The degree of puckering in an oxetane ring is highly sensitive to the nature and position of its substituents. The introduction of substituents, particularly at the 3-position, tends to increase the puckering angle to minimize unfavorable steric and eclipsing interactions. acs.orgutexas.edu

For this compound, the presence of two substituents on the same carbon atom (a 3,3-disubstitution pattern) is expected to cause a significantly more pronounced pucker compared to the parent ring. illinois.edu This increased puckering forces the molecule into a more defined three-dimensional shape, which can have profound effects on its solubility, metabolic stability, and how it interacts with biological targets. researchgate.net Computational studies would allow for the precise determination of this puckering angle and the rotational barriers between different conformational states.

Table 2: Comparison of Oxetane Ring Puckering Angles

| Compound | Substitution Pattern | Typical Puckering Angle | Reference |

|---|---|---|---|

| Oxetane | Unsubstituted | 8.7° - 10.7° | nih.govillinois.edu |

| EDO (Insecticide) | 2,2,3,3,4,4-hexachloro | 16° | acs.org |

Reaction Pathway and Mechanism Computations

The synthesis of this compound is primarily achieved through the Henry (nitroaldol) reaction, a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (nitromethane) and a ketone (oxetan-3-one). wikipedia.org Computational chemistry provides critical insights into the mechanistic details and energetic landscapes of such reactions.

Transition State Elucidation for Key Reactions

The Henry reaction commences with the deprotonation of the nitroalkane at the α-carbon by a base, forming a nitronate intermediate. This is followed by the nucleophilic attack of the nitronate on the carbonyl carbon of the ketone. All steps in the Henry reaction are reversible. wikipedia.org

While specific transition state computations for the reaction between nitromethane (B149229) and oxetan-3-one are not extensively documented in the literature, theoretical studies on analogous nitroaldol reactions involving other cyclic ketones provide a framework for understanding the key transition states. The reaction mechanism is understood to proceed through a six-membered ring-like transition state, particularly when catalyzed by certain metal complexes, which helps in controlling the stereoselectivity. mdpi.com

Computational studies on similar reactions have identified key transition states for the carbon-carbon bond formation. These transition states involve the approach of the nucleophilic carbon of the nitronate to the electrophilic carbonyl carbon of the cyclic ketone. The geometry of this approach is crucial in determining the stereochemical outcome of the reaction, especially when chiral catalysts are employed. The steric hindrance posed by the substituents on both the nitronate and the ketone plays a significant role in the geometry of the transition state. wikipedia.org

Energetic Profiles of Synthetic Transformations

Computational studies on related systems have shown that the reversibility of the Henry reaction can lead to a mixture of products, and the final product distribution is often under thermodynamic control. wikipedia.org The use of cyclic ketones, such as oxetan-3-one, can influence the reaction yield due to factors like reduced steric hindrance compared to acyclic ketones. scielo.br

The following table provides a hypothetical energetic profile for the key steps in the synthesis of this compound, based on general principles of the Henry reaction. The values are illustrative and would require specific quantum chemical calculations for precise determination.

| Reaction Step | Reactants | Intermediate/Transition State | Products | Relative Energy (kcal/mol) |

| Deprotonation | Nitromethane + Base | Nitronate Anion + Conjugate Acid | - | +10 to +15 |

| C-C Bond Formation | Oxetan-3-one + Nitronate | [Oxetan-3-one---Nitronate]‡ | β-nitro alkoxide | -5 to -10 |

| Protonation | β-nitro alkoxide + Conjugate Acid | - | This compound + Base | -15 to -20 |

Prediction of Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov

Computational NMR and IR Spectroscopy

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.gov For this compound, the following characteristic chemical shifts would be expected:

1H NMR: The protons of the oxetane ring would appear as multiplets in the upfield region. The methylene (B1212753) protons adjacent to the nitro group would likely be deshielded and appear at a lower field. The hydroxyl proton would be a broad singlet, with its chemical shift being concentration and solvent-dependent.

13C NMR: The carbon atoms of the oxetane ring would have distinct chemical shifts. The quaternary carbon bearing the hydroxyl and nitromethyl groups would be significantly deshielded. The carbon of the nitromethyl group would also have a characteristic chemical shift.

IR Spectroscopy: Computational IR spectroscopy involves the calculation of vibrational frequencies and their corresponding intensities. For this compound, the following characteristic vibrational modes would be predicted:

A broad absorption band in the region of 3200-3600 cm-1 corresponding to the O-H stretching vibration of the hydroxyl group.

Asymmetric and symmetric stretching vibrations of the nitro group (NO2) typically appearing in the regions of 1500-1570 cm-1 and 1300-1370 cm-1, respectively.

Stretching vibrations of the C-O bond of the oxetane ring. Studies on oxetane itself show characteristic bands in the far-infrared region related to ring puckering. umanitoba.caresearchgate.net

The following table summarizes the predicted spectroscopic data for this compound based on typical values for its functional groups derived from computational studies of analogous molecules.

| Spectroscopic Data | Predicted Value/Range | Functional Group |

| 1H NMR | ||

| δ (ppm) | 3.0 - 5.0 | Oxetane ring protons |

| δ (ppm) | 4.5 - 5.5 | -CH2NO2 |

| δ (ppm) | Variable (broad) | -OH |

| 13C NMR | ||

| δ (ppm) | 60 - 80 | Oxetane ring carbons |

| δ (ppm) | 70 - 90 | C-OH |

| δ (ppm) | 75 - 85 | -CH2NO2 |

| IR Spectroscopy | ||

| ν (cm-1) | 3200 - 3600 | O-H stretch |

| ν (cm-1) | 1500 - 1570 | NO2 asymmetric stretch |

| ν (cm-1) | 1300 - 1370 | NO2 symmetric stretch |

| ν (cm-1) | 950 - 1100 | C-O stretch (oxetane) |

Validation against Experimental Data

Advanced Applications and Derivatives in Specialized Fields

Role in Energetic Materials Science

Synthesis of Energetic Oxetane-Based Monomers and Polymers

The synthesis of advanced energetic monomers often begins with 3-(nitromethylene)oxetane (B1440973), a precursor readily derived from 3-(nitromethyl)oxetan-3-ol. This precursor is particularly useful because its electron-deficient double bond is susceptible to conjugate addition reactions (a type of Michael addition), allowing for the straightforward and cost-efficient synthesis of various energetic derivatives in one-pot procedures. uni-muenchen.deresearchgate.net

Researchers have successfully synthesized a range of tetrazole-based oxetane (B1205548) monomers using this method. uni-muenchen.de Tetrazoles are nitrogen-rich heterocycles known for their high positive enthalpies of formation and for imparting thermal stability, making them ideal components for energetic materials. uni-muenchen.denih.gov By reacting 3-(nitromethylene)oxetane with different tetrazole derivatives, novel monomers with significantly enhanced energetic properties have been created. uni-muenchen.deresearchgate.net

Examples of synthesized energetic monomers include derivatives based on:

1H-Tetrazole

1H-Tetrazole-5-amine

5-Azido-1H-tetrazole (5AzT)

5-Nitro-2H-tetrazole (5NT)

These reactions typically involve the addition of the tetrazole compound across the double bond of the 3-(nitromethylene)oxetane backbone. uni-muenchen.deresearchgate.net The resulting monomers can then, in principle, be polymerized to form energetic polymers like poly(AMMO), poly(BAMO), and poly(NIMMO), which serve as binders in explosive formulations. uni-muenchen.de

Performance Calculation (e.g., EXPLO5 thermochemical code)

To evaluate the potential of these newly synthesized energetic compounds, their performance is calculated using specialized thermochemical codes. The EXPLO5 software is a widely used tool for this purpose, as it can predict key detonation parameters based on the compound's chemical structure and enthalpy of formation. uni-muenchen.dersc.orgresearchgate.netntrem.com

Key performance indicators calculated by EXPLO5 include:

Detonation Velocity (Vdet): The speed at which the detonation wave travels through the explosive.

Detonation Pressure (Pdet): The pressure at the detonation front.

Heat of Explosion: The amount of energy released during the explosion.

Research on tetrazole derivatives of 3-(nitromethylene)oxetane has shown that these new monomers can exhibit performance superior to that of traditional explosives. For instance, calculations have demonstrated that the 5-azido-1H-tetrazole (5AzT) and 5-nitro-2H-tetrazole (5NT) derivatives outperform prior art energetic oxetanes and even Trinitrotoluene (TNT). uni-muenchen.dersc.orgresearchgate.net

| Compound | Detonation Velocity (Vdet) (m/s) | Detonation Pressure (Pdet) (GPa) |

|---|---|---|

| TNT (Reference) | 7867 | 26.5 |

| 5-Azido-1H-tetrazole Derivative | 8912 | 32.7 |

| 5-Nitro-2H-tetrazole Derivative | 9194 | 34.6 |

Data synthesized from research findings. researchgate.net

Sensitivity Assessment (e.g., BAM drop hammer, friction test)

A critical aspect of developing new energetic materials is ensuring their safety during handling, transport, and storage. ozm.cz Sensitivity to external stimuli such as impact and friction is a key safety parameter. Standardized methods, known as BAM (Bundesanstalt für Materialforschung und -prüfung) procedures, are used to assess these properties. uni-muenchen.deresearchgate.net

BAM Drop Hammer (Impact Sensitivity): This test determines the minimum impact energy required to cause a sample to react (explode or decompose). ozm.czuio.no A drop weight is released from varying heights onto a small sample of the material. ozm.czuio.no The result is often reported as the energy in Joules (J) at which a 50% probability of reaction occurs. uio.no

BAM Friction Test (Friction Sensitivity): This test measures the sensitivity of a substance to frictional stimuli. The material is subjected to friction between a porcelain peg and a roughened porcelain plate under a specific load. The result is given as the load in Newtons (N) at which a reaction occurs.

Surprisingly, despite their high calculated performance, the 5AzT and 5NT derivatives of 3-(nitromethylene)oxetane exhibited remarkably low sensitivity to impact and friction. uni-muenchen.deresearchgate.net This favorable combination of high performance and low sensitivity is highly desirable in the field of energetic materials. researchgate.netnih.gov For example, the 5-azido-1H-tetrazole derivative was found to be insensitive to impact up to 40 J and to friction up to 360 N, which are thresholds indicating a relatively stable compound. researchgate.net

| Compound | Impact Sensitivity (BAM Drop Hammer) | Friction Sensitivity (BAM Friction Test) |

|---|---|---|

| 5-Azido-1H-tetrazole Derivative | > 40 J | > 360 N |

| 5-Nitro-2H-tetrazole Derivative | 15 J | 240 N |

Data synthesized from research findings. researchgate.net

Contribution to Medicinal Chemistry and Drug Design

The oxetane ring is increasingly recognized in medicinal chemistry as a valuable structural motif. nih.gov Its incorporation into drug candidates can favorably modulate key physicochemical properties. The 3-substituted oxetane framework, derivable from this compound, provides a versatile scaffold for creating novel peptidomimetics and other bioactive molecules. nih.govnih.gov

Incorporation into Peptidomimetics and Amino Acid Derivatives

Peptides are important therapeutic agents, but their use is often limited by poor metabolic stability (i.e., they are easily broken down by enzymes) and low cell permeability. nih.gov Peptidomimetics are molecules that mimic the structure of natural peptides but are designed to overcome these limitations. nih.gov

A novel strategy involves using a 3-amino oxetane structure as a non-hydrolyzable replacement for a peptide bond. nih.gov This approach creates pseudo-dipeptides that retain the hydrogen-bond donor and acceptor pattern of the original amide bond but are resistant to enzymatic cleavage. nih.gov

The synthesis of these oxetanyl peptides can start from precursors related to this compound. For example, the conjugate addition of amino acid esters to a nitro-olefin precursor, followed by the reduction of the nitro group, yields enantiopure oxetanyl dipeptides. nih.gov This method has been successfully applied to a wide range of natural amino acids, including:

Glycine

L-Alanine

L-Leucine

L-Valine

L-Phenylalanine

L-Histidine

L-Tryptophan

This synthetic route provides a direct and versatile approach to novel peptidomimetic building blocks that can be incorporated into larger drug molecules. nih.gov

Influence on Physicochemical Properties (e.g., solubility, lipophilicity, metabolic stability)

The introduction of an oxetane ring into a molecule can significantly alter its properties in ways that are beneficial for drug design. nih.gov Assessing and optimizing these characteristics is a crucial step in the development of new drugs. nih.govfrontiersin.org

Solubility: The oxetane ring, being a polar heterocycle, can improve the aqueous solubility of a compound. This is a critical factor for drug absorption and distribution in the body. nih.gov

Lipophilicity: Lipophilicity (the ability of a compound to dissolve in fats or lipids) is crucial for a drug's ability to cross cell membranes. The oxetane moiety can lower the lipophilicity of a molecule compared to, for example, a gem-dimethyl group, which can be advantageous in optimizing a drug's pharmacokinetic profile. nih.gov

Metabolic Stability: As mentioned, replacing a cleavable group like an amide with a stable oxetane-based linker enhances the molecule's resistance to metabolic breakdown, increasing its half-life in the body. nih.govnih.gov

The oxetan-3-ol (B104164) unit itself has been explored as a bioisostere for the carboxylic acid functional group. nih.gov Bioisosteres are substituents that have similar physical or chemical properties and produce broadly similar biological effects. Replacing a carboxylic acid with an oxetan-3-ol can improve properties like cell permeability, which is particularly important for drugs targeting the central nervous system. nih.gov

Design of Novel Heterocyclic Drug Candidates

The oxetane ring has garnered significant attention in medicinal chemistry as a "smart" replacement for other common functional groups. nih.gov Its incorporation into drug candidates can lead to profound improvements in physicochemical properties. When substituted for gem-dimethyl or carbonyl groups, the oxetane moiety can enhance aqueous solubility, modulate lipophilicity, and increase metabolic stability. nih.govatlantis-press.com This makes this compound an attractive scaffold for designing new heterocyclic drug candidates.

The presence of the hydroxyl and nitromethyl groups provides handles for further chemical modification, allowing for the generation of diverse libraries of compounds. The nitro group, for instance, can be reduced to a primary amine, a key functional group in many biologically active molecules, opening pathways to 3-aminooxetane derivatives. researchgate.net These aminooxetanes are valuable building blocks in drug discovery. researchgate.net Furthermore, the oxetane unit itself can act as a bioisosteric replacement for carboxylic acids or carbonyl groups, a common strategy in medicinal chemistry to improve pharmacokinetic profiles. nih.gov The compact, polar, and sp³-rich nature of the oxetane ring is highly desirable in modern drug design, contributing to improved drug-like properties. nih.gov The FDA has already approved several oxetane-containing drugs, such as the anticancer agent paclitaxel (B517696), underscoring the therapeutic potential of this heterocyclic system. nih.gov

| Feature of Oxetane Ring | Impact on Drug Candidate Properties | Reference Compound Example |

| Bioisosteric Replacement | Can replace gem-dimethyl or carbonyl groups to improve metabolic stability and solubility. | Paclitaxel (Taxol) |

| Increased Solubility | The polar oxygen atom enhances interaction with water, improving aqueous solubility. | Experimental RSV Inhibitors |

| Metabolic Stability | The strained ring is often more resistant to metabolic degradation compared to other groups. | HCV NS5B Polymerase Inhibitors |

| Conformational Lock | Can restrict the conformation of a molecule, leading to higher binding affinity for its target. | Paclitaxel (Taxol) |

Applications as Versatile Organic Building Blocks

Beyond its direct applications in medicinal chemistry, this compound serves as a versatile building block in organic synthesis, enabling the creation of complex and functionally rich molecules.

Oxetan-3-ol and its derivatives are recognized as excellent intermediates for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chemimpex.com The hydroxyl group in this compound enhances its reactivity, allowing it to serve as a nucleophile or to be converted into a good leaving group for substitution reactions. chemimpex.com The nitromethyl group is also synthetically flexible; it can participate in Henry reactions (nitroaldol reactions), Michael additions, and various reduction and oxidation reactions to introduce further complexity. This dual functionality allows chemists to construct elaborate molecular architectures by building off the rigid and stereochemically defined oxetane core. The synthesis of various 3-substituted oxetanes has been a subject of extensive research, highlighting their importance as synthons for pharmacologically active molecules. connectjournals.com

The oxetane framework is a valuable precursor for the synthesis of spirocyclic compounds, which are three-dimensional structures containing two rings that share a single atom. researchgate.net Spirocyclic oxetanes are of particular interest in drug discovery because they can mimic common fragments like morpholine (B109124) while offering improved properties such as solubility. researchgate.net Synthetic strategies often involve functionalizing the 3-position of an oxetane precursor, such as an oxetanone, and then performing a ring-closing reaction. researchgate.net For example, a vinyl-substituted oxetanol can undergo a ring-closing metathesis (RCM) to form a spiro-fused dihydrofuran ring. researchgate.net The functional groups on this compound could be elaborated into diene precursors necessary for such cyclizations, enabling access to novel spiro-oxetane scaffolds that are valuable in medicinal chemistry.

| Precursor Type | Reaction | Resulting Structure |

| Vinyl Oxetanol | Ring-Closing Metathesis (RCM) | Spirooxetane-dihydrofuran |

| Oxetanone | Grignard reaction followed by O-alkylation and RCM | Spirooxetane-tetrahydrofuran |

The tertiary alcohol in this compound is located at a stereogenic center. This inherent chirality makes the compound a valuable asset in stereoselective synthesis. The preparation of enantiomerically pure oxetanols is a key challenge and an area of active research. nih.gov Methods such as the iridium-catalyzed reductive coupling of allylic acetates with oxetanones can produce chiral α-stereogenic oxetanols with high enantioselectivity. nih.gov

Once obtained in an enantiopure form, the stereocenter of this compound can direct the stereochemical outcome of subsequent reactions on other parts of the molecule. This is a fundamental concept in asymmetric synthesis, where an existing chiral center influences the creation of new ones. ethz.ch For instance, the hydroxyl group can direct metal-catalyzed reactions to one face of the molecule. The ability to access such chiral, nonracemic oxetane building blocks is crucial for the synthesis of single-enantiomer drugs, as different enantiomers of a drug can have vastly different biological activities. nih.gov

Future Directions and Research Challenges

Development of Greener and More Efficient Synthetic Routes

Current synthetic approaches to substituted oxetanes often involve multi-step procedures that may utilize hazardous reagents or require significant purification. nih.gov A primary future challenge lies in developing more sustainable and efficient methods for the synthesis of 3-(nitromethyl)oxetan-3-ol. Research in this area could focus on:

One-Pot Syntheses: Designing a one-pot reaction sequence starting from readily available precursors like oxetan-3-one and nitromethane (B149229) would enhance efficiency and reduce waste.

Catalytic Approaches: The development of novel catalysts, potentially based on earth-abundant metals or organocatalysts, could enable a more direct and atom-economical synthesis. For instance, gold-catalyzed cyclization of propargylic alcohols has emerged as a practical method for synthesizing oxetan-3-ones, which are key precursors. nih.gov

Flow Chemistry: Utilizing microreactor technology could allow for safer handling of potentially energetic intermediates and enable precise control over reaction conditions, leading to higher yields and purity.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could offer a highly selective and environmentally benign approach to the synthesis of chiral derivatives of this compound.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced waste, time, and cost | Tandem reaction design |

| Catalysis | High efficiency, selectivity | Novel catalyst development |

| Flow Chemistry | Enhanced safety and control | Microreactor optimization |

| Bio-inspired Synthesis | High stereoselectivity, green | Enzyme screening and engineering |

Exploration of Novel Reactivity Patterns and Derivatization Strategies

The combination of the reactive oxetane (B1205548) ring and the versatile nitro group in this compound opens a vast landscape for chemical transformations. Future research should aim to explore and harness this reactivity for the synthesis of novel derivatives with tailored properties.

Ring-Opening Reactions: The strained oxetane ring can undergo ring-opening reactions with various nucleophiles under acidic or basic conditions, providing access to a diverse range of functionalized 1,3-diols.

Nitro Group Transformations: The nitro group can be reduced to an amine, which is a key functional group in many biologically active molecules. It can also participate in various C-C bond-forming reactions, such as the Henry reaction.

Derivatization of the Hydroxyl Group: The tertiary alcohol can be functionalized to introduce other groups, such as esters or ethers, to modulate the compound's physicochemical properties. The precursor, 3-(nitromethylene)oxetane (B1440973), is an excellent Michael acceptor, reacting with a variety of nucleophiles. uni-muenchen.de

| Functional Group | Potential Transformation | Potential Products |

| Oxetane Ring | Nucleophilic ring-opening | Functionalized 1,3-diols |

| Nitro Group | Reduction | 3-(Aminomethyl)oxetan-3-ol |

| Hydroxyl Group | Esterification/Etherification | Modified oxetane derivatives |

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. Future research should employ a combination of experimental and computational techniques to elucidate the mechanisms of reactions involving this compound. This includes studying the kinetics and thermodynamics of ring-opening reactions, the influence of substituents on reactivity, and the role of catalysts in directing reaction pathways. For example, mechanistic studies on the nickel-catalyzed expansion of oxetanes have provided valuable insights into the reaction pathways. beilstein-journals.org

Advanced Computational Modeling for Property Prediction and Drug Design

Computational chemistry can play a pivotal role in accelerating the discovery and development of new applications for this compound and its derivatives.

Property Prediction: Quantum mechanical calculations can be used to predict key molecular properties such as reactivity, stability, and spectroscopic signatures. Hirshfeld analysis has been used to understand the sensitivities of related energetic materials. uni-muenchen.de

Drug Design: The oxetane motif is increasingly recognized as a valuable building block in medicinal chemistry, often used as a bioisostere for gem-dimethyl or carbonyl groups to improve properties like aqueous solubility and metabolic stability. researchgate.netnih.gov Computational docking studies can be employed to predict the binding affinity of this compound derivatives to various biological targets. The oxetane ring can significantly influence the lipophilicity and conformational preferences of a molecule. atlantis-press.com

| Computational Method | Application | Predicted Properties |

| Quantum Mechanics | Reactivity and stability analysis | Reaction energies, bond strengths |

| Molecular Docking | Virtual screening for drug discovery | Binding affinities, interaction modes |

| Molecular Dynamics | Conformational analysis | Conformational preferences, flexibility |

Discovery of New Applications in Materials Science and Biology

The unique properties of this compound suggest its potential for a wide range of applications.

Energetic Materials: The presence of the nitro group and the high ring strain energy of the oxetane ring make this compound and its derivatives interesting candidates for new energetic materials. uni-muenchen.de The oxetane ring is a component of some energetic binders. uni-muenchen.de

Polymers and Materials Science: Oxetan-3-ol (B104164) is used in the production of specialty polymers. chemimpex.com The hydroxyl group of this compound can be used for polymerization, leading to novel polymers with unique thermal and mechanical properties. The incorporation of the polar oxetane and nitro groups could lead to materials with interesting dielectric properties.

Medicinal Chemistry: As a functionalized oxetane, this compound is a promising scaffold for the development of new therapeutic agents. nih.govnih.gov The ability of the oxetane ring to modulate physicochemical properties makes it a valuable tool in drug design. nih.gov Its derivatives could be explored for various biological activities.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(Nitromethyl)oxetan-3-ol, and what are the critical reaction parameters?

- Methodological Answer : The synthesis often begins with oxetan-3-one, which undergoes nucleophilic addition with nitromethyl organometallic reagents (e.g., nitromethyl Grignard or lithium reagents). Critical parameters include temperature control (−78°C to 0°C), solvent choice (THF or ethers), and stoichiometric ratios to minimize side reactions. Post-reduction steps may be required to stabilize the product . Derivatives like 3-(prop-2-yn-1-yl)oxetan-3-ol (CAS 1354550-84-7) follow similar pathways, emphasizing regioselectivity .

Q. How do the physicochemical properties of this compound compare to its non-nitrated analogs?

- Methodological Answer : The nitromethyl group increases electron-withdrawing effects, lowering the pKa of the oxetanol hydroxyl group compared to unsubstituted oxetan-3-ol (pKa ~12–14). This enhances hydrogen-bonding potential and solubility in polar aprotic solvents. Permeability assays (e.g., PAMPA) are recommended to assess bioavailability, as the nitro group may influence membrane penetration .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular weight and structural integrity. For stereochemical analysis, NOESY or X-ray crystallography is advised, as seen in studies of cis/trans 2-methyloxetan-3-ol derivatives . IR spectroscopy can identify hydroxyl and nitro group vibrations (e.g., -OH stretch ~3200 cm, -NO ~1520 cm) .

Advanced Research Questions

Q. How is this compound evaluated as a carboxylic acid bioisostere in CNS drug design?

- Methodological Answer : Bioisosteric replacement strategies involve synthesizing analogs of known carboxylic acid-containing drugs (e.g., ibuprofen derivatives) and comparing their COX inhibition efficacy. Physicochemical profiling (logP, pKa, permeability) and in vitro assays (e.g., eicosanoid biosynthesis inhibition) are used to validate functional equivalence. Oxetan-3-ol derivatives exhibit improved blood-brain barrier penetration due to reduced acidity and increased lipophilicity .

Q. What are the mechanistic insights into the reactivity of the nitromethyl group in ring-opening or functionalization reactions?

- Methodological Answer : The nitromethyl group participates in Michael additions or nitro-to-amine reductions. For example, catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, enabling further derivatization. Computational studies (DFT) can predict regioselectivity in ring-opening reactions, as demonstrated in analogous trifluoromethyl-oxetane systems .

Q. Are there contradictions in the literature regarding the stability of this compound under acidic or basic conditions?

- Methodological Answer : Some studies report oxetane ring stability at physiological pH, while others note ring-opening in strongly acidic/basic environments (e.g., HCl/NaOH > 1M). Resolution involves kinetic stability assays (NMR monitoring) and comparing activation energies via Arrhenius plots. Contradictions may arise from substituent effects; electron-withdrawing groups like nitro enhance ring stability compared to electron-donating groups .

Q. How can computational modeling predict the electronic effects of substituents on the oxetane ring?

- Methodological Answer : Density Functional Theory (DFT) calculations assess substituent effects on ring strain, dipole moments, and H-bonding capacity. For 3-(trifluoromethyl)oxetan-3-ol, DFT revealed reduced ring strain and enhanced dipole compared to unsubstituted oxetan-3-ol, guiding synthetic prioritization .

Featured Recommendations

| Most viewed | ||